2-((Tetrahydrofuran-2-yl)methoxy)phenol
CAS No.:
Cat. No.: VC17870528
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O3 |
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Molecular Weight | 194.23 g/mol |
IUPAC Name | 2-(oxolan-2-ylmethoxy)phenol |
Standard InChI | InChI=1S/C11H14O3/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9/h1-2,5-6,9,12H,3-4,7-8H2 |
Standard InChI Key | MCDPOYFNLOKAHA-UHFFFAOYSA-N |
Canonical SMILES | C1CC(OC1)COC2=CC=CC=C2O |
Introduction
Synthesis and Production Pathways
Key Synthetic Routes
The compound is synthesized via nucleophilic substitution or coupling reactions. A representative method involves:
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Alkylation of Phenol: Reacting phenol derivatives with tetrahydrofurfuryl bromide under basic conditions .
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Catalytic Hydrogenation: Reducing furan-containing precursors using palladium or platinum catalysts .
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Protection-Deprotection Strategies: Temporarily masking the phenolic hydroxyl group to prevent undesired side reactions during THF ring formation .
A patented route (US9062020B2) describes the use of trimethylsilyl azide (TMSN3) and triphenylphosphine (PPh3) for stereoselective functionalization, followed by Boc protection to stabilize intermediates .
Optimization Challenges
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Stereoselectivity: Achieving desired stereochemistry requires chiral catalysts or enantiopure starting materials .
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Purification: The compound’s oil-like consistency (clear, colorless) complicates crystallization, necessitating chromatographic techniques .
Physicochemical Properties
The compound’s low vapor pressure suggests limited volatility, aligning with its application in controlled synthetic environments .
Pharmaceutical Applications
Role in Bufetolol Synthesis
2-((Tetrahydrofuran-2-yl)methoxy)phenol is a pivotal intermediate in producing Bufetolol (β-adrenergic blocker), which inhibits adenyl cyclase activation to modulate cardiovascular activity . The THF moiety enhances solubility, facilitating drug formulation.
Broader Medicinal Chemistry Utility
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